molecular formula C21H32N2O2 B5985070 3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one

3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one

Cat. No.: B5985070
M. Wt: 344.5 g/mol
InChI Key: YYUSQODCOUITKD-UHFFFAOYSA-N
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Description

3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by its unique structure, which includes a cycloheptylamino group, a hydroxy group, and a phenylethyl group attached to a piperidinone core

Properties

IUPAC Name

3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-20-21(25,17-22-19-11-6-1-2-7-12-19)14-8-15-23(20)16-13-18-9-4-3-5-10-18/h3-5,9-10,19,22,25H,1-2,6-8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUSQODCOUITKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2(CCCN(C2=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a piperidinone derivative with a cycloheptylamine and a phenylethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-[(Cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one can be compared with other piperidinone derivatives, such as:

    3-Methylpiperidin-2-one: A simpler derivative with a methyl group instead of the cycloheptylamino and phenylethyl groups.

    1-Phenylethylpiperidin-2-one: Lacks the cycloheptylamino group but retains the phenylethyl group.

    3-Hydroxy-1-phenylethylpiperidin-2-one: Similar structure but without the cycloheptylamino group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

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